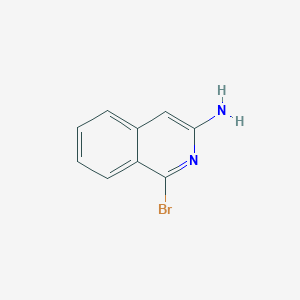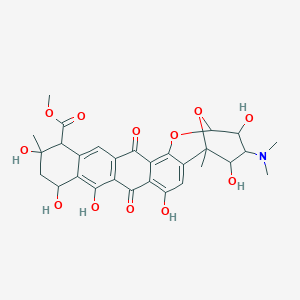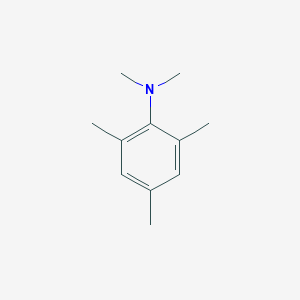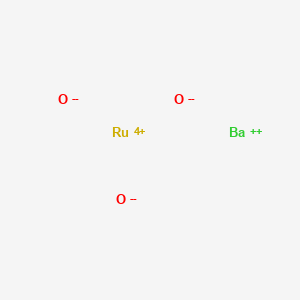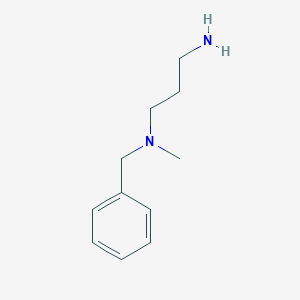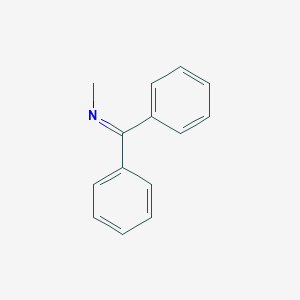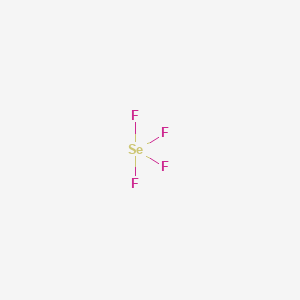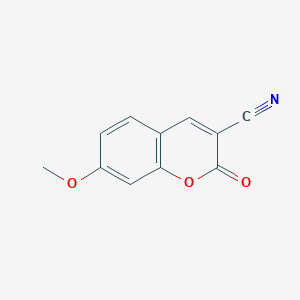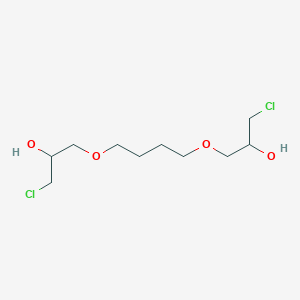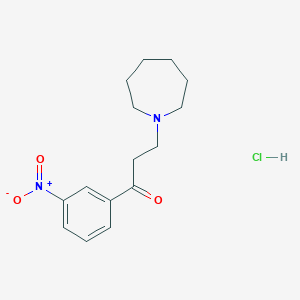
1,3-Dithetan-2-one, 4-(dicyanomethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithetan-2-one, 4-(dicyanomethylene)-, also known as DTCO, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science, including chemistry, physics, and biology. DTCO is a highly reactive molecule that contains a dicyanomethylene group, which makes it an excellent candidate for use in a variety of chemical reactions. In
Mécanisme D'action
The mechanism of action of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is not well understood. However, it is believed that 1,3-Dithetan-2-one, 4-(dicyanomethylene)- acts as an electron acceptor, which allows it to participate in a variety of chemical reactions. Additionally, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- has been shown to exhibit excellent charge transport properties, which makes it an excellent candidate for use in electronic devices.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- are not well understood. However, it is believed that 1,3-Dithetan-2-one, 4-(dicyanomethylene)- may have potential applications in the field of medicine. For example, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- has been shown to exhibit anti-inflammatory properties, which makes it an excellent candidate for use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Dithetan-2-one, 4-(dicyanomethylene)- in lab experiments is its excellent electron-accepting properties. Additionally, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is relatively easy to synthesize, which makes it an excellent candidate for use in a variety of chemical reactions. However, one of the limitations of using 1,3-Dithetan-2-one, 4-(dicyanomethylene)- in lab experiments is its high reactivity, which can make it difficult to handle.
Orientations Futures
There are many potential future directions for the study of 1,3-Dithetan-2-one, 4-(dicyanomethylene)-. One potential direction is the development of new synthetic methods for 1,3-Dithetan-2-one, 4-(dicyanomethylene)-. Additionally, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- may have potential applications in the field of nanotechnology. For example, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- could be used as a building block for the synthesis of novel nanomaterials. Finally, further studies are needed to fully understand the mechanism of action of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- and its potential applications in the field of medicine.
Conclusion
In conclusion, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is a highly reactive molecule that has potential applications in a variety of scientific fields, including chemistry, physics, and biology. 1,3-Dithetan-2-one, 4-(dicyanomethylene)- exhibits excellent electron-accepting properties, which makes it an excellent candidate for use in a variety of electronic devices. Additionally, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- may have potential applications in the field of medicine. Further studies are needed to fully understand the mechanism of action of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is a complex and multi-step process that involves several chemical reactions. The most common method for synthesizing 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is through the reaction of 2-methyl-1,3-dithietane with malononitrile in the presence of a strong base. This reaction results in the formation of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- as a yellow solid. Other methods for synthesizing 1,3-Dithetan-2-one, 4-(dicyanomethylene)- include the reaction of 2-methyl-1,3-dithietane with acetonitrile and the reaction of 2-methyl-1,3-dithietane with cyanoacetic acid.
Applications De Recherche Scientifique
1,3-Dithetan-2-one, 4-(dicyanomethylene)- has been extensively studied for its potential applications in a variety of scientific fields. One of the most promising applications of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is in the field of organic electronics. 1,3-Dithetan-2-one, 4-(dicyanomethylene)- has been shown to exhibit excellent electron-accepting properties, making it an excellent candidate for use in organic photovoltaic devices. Additionally, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- has been studied for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propriétés
Numéro CAS |
13157-38-5 |
|---|---|
Formule moléculaire |
C5N2OS2 |
Poids moléculaire |
168.2 g/mol |
Nom IUPAC |
2-(4-oxo-1,3-dithietan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C5N2OS2/c6-1-3(2-7)4-9-5(8)10-4 |
Clé InChI |
LNPWNMAIVPEJNZ-UHFFFAOYSA-N |
SMILES |
C(#N)C(=C1SC(=O)S1)C#N |
SMILES canonique |
C(#N)C(=C1SC(=O)S1)C#N |
Autres numéros CAS |
13157-38-5 |
Synonymes |
4-Oxo-1,3-dithietan-2-ylidene) malonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



